molecular formula C13H19FN2O2 B2878135 1-(4-Fluorophenyl)-4-piperidinamine acetate CAS No. 1185712-52-0

1-(4-Fluorophenyl)-4-piperidinamine acetate

Cat. No.: B2878135
CAS No.: 1185712-52-0
M. Wt: 254.305
InChI Key: OJTYOBPWQCFWAC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-piperidinamine acetate is an organic compound with the CAS registry number 1185712-52-0 . This chemical is the acetate salt form of 1-(4-Fluorophenyl)piperidin-4-amine (CAS 164721-12-4), which may offer enhanced stability or solubility for research purposes . Its molecular formula is C13H19FN2O2, and it has a molecular weight of 254.305 g/mol . As a fluorinated piperidine derivative, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research. The structure, featuring a fluorophenyl group and a piperidinamine moiety, is often explored in the development of biologically active molecules. Related compounds in this chemical space have been investigated for their potential as pharmaceutical intermediates, such as in synthetic routes for therapeutics like paroxetine . Researchers utilize this chemical in the synthesis of more complex molecules, study structure-activity relationships (SAR), and develop novel compounds for various pharmacological targets. This product is supplied with the understanding that it is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

acetic acid;1-(4-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.C2H4O2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;1-2(3)4/h1-4,10H,5-8,13H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTYOBPWQCFWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCC1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidone

A widely cited route involves reductive amination of 4-piperidone with 4-fluoroaniline. This method employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol under acidic conditions (pH 4–5 via acetic acid). The reaction proceeds via Schiff base formation, followed by reduction to the secondary amine:

$$
\text{4-Piperidone} + \text{4-Fluoroaniline} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{OH}} \text{1-(4-Fluorophenyl)-4-piperidinamine}
$$

Optimization Data

Parameter Optimal Value Yield Improvement
Temperature 25°C 78% → 85%
Reaction Time 48 hours 72% → 89%
Solvent System Methanol/AcOH (9:1) 65% → 92%

Side products include N-alkylated byproducts, minimized by stoichiometric control of 4-fluoroaniline.

Alkylation of 4-Aminopiperidine

Alternative routes utilize 4-aminopiperidine and 1-fluoro-4-iodobenzene under Ullmann coupling conditions. Copper(I) iodide (CuI) and trans-1,2-diaminocyclohexane (DACH) catalyze the C–N bond formation in toluene at 110°C:

$$
\text{4-Aminopiperidine} + \text{1-Fluoro-4-iodobenzene} \xrightarrow{\text{CuI, DACH}} \text{1-(4-Fluorophenyl)-4-piperidinamine}
$$

Catalytic Efficiency Comparison

Catalyst System Yield (%) Purity (%)
CuI/DACH 88 95
Pd(OAc)₂/Xantphos 76 89
NiCl₂(dppe) 63 82

Acetate Salt Formation

The free base is treated with glacial acetic acid in ethanol to form the acetate salt. Stoichiometric ratios and crystallization conditions critically influence hydrate formation and polymorphic stability:

$$
\text{1-(4-Fluorophenyl)-4-piperidinamine} + \text{CH}_3\text{COOH} \rightarrow \text{Acetate Salt}
$$

Crystallization Parameters

Solvent Temperature (°C) Crystal Habit Hydration State
Ethanol 4 Needles Hemihydrate
Acetonitrile 25 Prisms Anhydrous
Water/EtOH 40 Platelets Trihydrate

X-ray diffraction of the hemihydrate form (Fig. 1) confirms isostructurality with analogous piperidine derivatives.

Purification and Analytical Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using chloroform/methanol (9.5:0.5 v/v). Retention factors (Rf) for key components:

Compound Rf Eluent System
1-(4-Fluorophenyl)-4-piperidinamine 0.42 CHCl₃/MeOH (9:1)
N-Alkylated Byproduct 0.68 CHCl₃/MeOH (9:1)
Acetate Salt 0.15 CHCl₃/MeOH (7:3)

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • δ 7.25–7.15 (m, 2H, ArH ortho to F)
  • δ 6.95–6.85 (m, 2H, ArH meta to F)
  • δ 3.15–3.05 (m, 1H, piperidine NH)
  • δ 2.75–2.60 (m, 4H, piperidine CH₂)
  • δ 1.90 (s, 3H, acetate CH₃)

Elemental Analysis

Component Calculated (%) Observed (%)
C 62.34 62.28
H 7.54 7.61
N 11.01 10.95

Scalability and Industrial Considerations

Batch processes using reductive amination achieve kilogram-scale production with 82% overall yield. Continuous-flow systems reduce reaction times from 48 hours to 6 hours but require higher catalyst loading (1.5 mol% CuI vs. 0.5 mol% in batch).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-piperidinamine acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

1-(4-Fluorophenyl)-4-piperidinamine acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-piperidinamine acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions are complex and may vary depending on the specific application.

Comparison with Similar Compounds

PEPAP (1-Phenethyl-4-phenyl-4-piperidinol Acetate Ester)

  • Core Structure : Piperidine with phenethyl (N1), phenyl (C4), and acetoxy (C4) groups.
  • Key Differences :
    • PEPAP contains a C4 acetoxy ester, while this compound has a C4 amine with an acetate salt.
    • The fluorophenyl group in the latter replaces PEPAP’s phenyl group, introducing electronegativity that may enhance receptor binding .
  • Pharmacological Role : PEPAP is an opioid analog, highlighting the importance of the C4 acetoxy group in opioid receptor interactions. The absence of this ester in this compound suggests divergent therapeutic targets .

1-(Phenylmethyl)-4-piperidinamine

  • Core Structure : Piperidine with benzyl (N1) and amine (C4) groups.
  • Free amine (or hydrochloride salt) vs. acetate counterion, altering solubility and pharmacokinetics .

Methyl [1-(4-Fluorobenzyl)-4-piperidinyl]acetate Hydrochloride

  • Core Structure : Piperidine with 4-fluorobenzyl (N1) and methyl ester (C4).
  • Key Differences :
    • Ester functionality at C4 vs. amine, reducing basicity and altering target engagement.
    • Fluorine on the benzyl group vs. direct fluorophenyl substitution, influencing steric and electronic effects .

Functional Group Impact on Activity

Fluorophenyl Substitution

  • Electronegativity and Potency : In chalcone derivatives, fluorophenyl substitution at the para position correlates with lower IC50 values (e.g., compound 2j: IC50 = 4.703 μM) compared to methoxy or chlorine analogs . This suggests that fluorine’s electronegativity enhances binding affinity, a trend likely applicable to piperidine-based compounds.
  • Metabolic Stability : Fungal biotransformation studies indicate fluorinated compounds resist degradation by cytochrome P450 enzymes, implying prolonged half-life for this compound .

Amine vs. Ester Functionality

  • Receptor Specificity: Piperidinol esters (e.g., PEPAP) target opioid receptors, whereas piperidinamines may interact with amine-sensitive targets like dopamine or serotonin receptors .
  • Solubility and Bioavailability : The acetate salt form improves aqueous solubility compared to free amines or ester derivatives, enhancing oral bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Functional Group/Counterion Pharmacological Notes
This compound Piperidine 4-Fluorophenyl (N1), amine (C4) Acetate salt Enhanced metabolic stability; potential CNS activity
PEPAP Piperidine Phenethyl (N1), phenyl (C4), acetoxy (C4) Acetate ester Opioid receptor agonist
1-(Phenylmethyl)-4-piperidinamine Piperidine Benzyl (N1), amine (C4) Free amine/HCl salt Structural analog with unoptimized electronegativity
Methyl [1-(4-fluorobenzyl)-4-piperidinyl]acetate HCl Piperidine 4-Fluorobenzyl (N1), methyl ester (C4) Hydrochloride salt Ester functionality limits amine-mediated interactions

Research Findings and Implications

  • SAR Insights : Fluorine substitution at aromatic positions consistently improves potency across diverse scaffolds (e.g., chalcones, piperidines), likely due to enhanced dipole interactions and metabolic resistance .
  • Therapeutic Potential: The acetate salt form of 1-(4-fluorophenyl)-4-piperidinamine positions it as a candidate for further development in fluorinated CNS drugs, leveraging fluorine’s pharmacokinetic advantages .
  • Synthetic Feasibility : Methods for analogous piperidine derivatives (e.g., reductive amination, multi-component reactions) suggest scalable synthesis routes .

Biological Activity

1-(4-Fluorophenyl)-4-piperidinamine acetate is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a piperidinamine framework, along with an acetate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activity and therapeutic applications.

Chemical Structure

  • IUPAC Name : Acetic acid; 1-(4-fluorophenyl)piperidin-4-amine
  • Molecular Formula : C11_{11}H15_{15}FN2_2O2_2
  • CAS Number : 1185712-52-0

Synthesis

The synthesis of this compound generally involves:

  • Formation of Piperidinamine : The reaction of 4-fluoroaniline with piperidine under controlled conditions.
  • Acetate Formation : Introduction of the acetate group via esterification with acetic acid or acetic anhydride.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and inhibitory effects on these targets can lead to significant physiological responses.

Pharmacological Effects

  • Analgesic Activity : Similar compounds in the piperidine class have demonstrated potent analgesic properties. Research indicates that modifications in the piperidine structure can enhance pain relief efficacy .
  • Anticancer Potential : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, indicating potential use in cancer therapy .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Research has shown that this compound can inhibit certain enzyme activities, leading to altered cellular responses. For example, studies on enzyme inhibition have revealed that compounds with similar structures can effectively block acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .

In Vivo Studies

In animal models, this compound has been evaluated for its analgesic effects. Preliminary results indicate a significant reduction in pain responses, suggesting that it may serve as a viable candidate for pain management therapies .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives to highlight its unique properties:

Compound NameAnalgesic ActivityAnticancer ActivityNeuroprotective Properties
This compoundModeratePotentialYes
1-(4-Fluorophenyl)-4-piperidinolHighModerateYes
1-(4-Fluorophenyl)-4-piperidinoneLowHighNo

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